1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Medicinal Chemistry Scaffold Differentiation Ligand Design

1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2320221-85-8) is a synthetic small-molecule 1,4-diazepane derivative bearing a 3-fluoro-4-methoxybenzoyl substituent at the N1 position and an oxolan-3-yl (tetrahydrofuran-3-yl) group at the N4 position. Its molecular formula is C₁₇H₂₃FN₂O₃ with a molecular weight of 322.4 g/mol, and it possesses a computed XLogP3-AA of 1.7 and a topological polar surface area of 42 Ų.

Molecular Formula C17H23FN2O3
Molecular Weight 322.38
CAS No. 2320221-85-8
Cat. No. B2505600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane
CAS2320221-85-8
Molecular FormulaC17H23FN2O3
Molecular Weight322.38
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3)F
InChIInChI=1S/C17H23FN2O3/c1-22-16-4-3-13(11-15(16)18)17(21)20-7-2-6-19(8-9-20)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
InChIKeyYIANHLCVEGYIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2320221-85-8): Core Chemical Identity and Procurement Relevance


1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2320221-85-8) is a synthetic small-molecule 1,4-diazepane derivative bearing a 3-fluoro-4-methoxybenzoyl substituent at the N1 position and an oxolan-3-yl (tetrahydrofuran-3-yl) group at the N4 position. Its molecular formula is C₁₇H₂₃FN₂O₃ with a molecular weight of 322.4 g/mol, and it possesses a computed XLogP3-AA of 1.7 and a topological polar surface area of 42 Ų [1]. The compound is listed in the PubChem database (CID 134160573) and is supplied by multiple commercial vendors as a research-scale building block or screening compound, typically at purities of 95–98% [1]. Structurally, the compound uniquely combines an electron-rich fluoromethoxybenzoyl pharmacophore with a saturated oxygen-containing heterocycle (oxolane) appended to the 1,4-diazepane core, placing it at the intersection of several medicinally relevant chemotypes.

Why 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane Cannot Be Replaced by Common 1,4-Diazepane Analogs


Within the 1,4-diazepane chemical space, seemingly minor structural modifications—such as substitution of the oxolane oxygen for sulfur, removal of ring substituents on the benzoyl group, or omission of the benzoyl moiety entirely—can produce profound shifts in physicochemical properties, ligand-binding pharmacophore geometry, and metabolic stability [1]. The oxolan-3-yl group at N4 confers distinct hydrogen-bond acceptor capacity and ring-electronics compared to its thiolane analog (CAS 2415586-32-0), while the 3-fluoro-4-methoxybenzoyl group contributes a specific dipole and steric profile absent in the unsubstituted benzoyl analog (CAS 2309734-94-7). Published structure–activity relationship (SAR) studies across the 1,4-diazepane class demonstrate that even single-atom modifications—such as piperazine-to-1,4-diazepane homologation—can alter sigma receptor binding affinity by five-fold (Ki 38 nM → 7.4 nM) [2], highlighting the quantitative sensitivity of this scaffold to precise substitution. Consequently, generic or structurally adjacent analogs cannot be reliably interchanged for the target compound without risking substantive deviation in biological readout or synthetic intermediate behavior.

Head-to-Head Comparator Evidence: Quantified Differentiation of 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2320221-85-8)


Structural Differentiation from the Closest Thiolane Analog (CAS 2415586-32-0): Oxygen vs. Sulfur in the Five-Membered Ring

The target compound incorporates an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the N4 position of the 1,4-diazepane ring, whereas the closest cataloged analog, 1-(3-fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2415586-32-0), replaces the ring oxygen with sulfur [1]. This atom-level substitution—O vs. S—represents the minimal structural difference between the two compounds. The replacement of oxygen (Pauling electronegativity 3.44) with sulfur (2.58) alters the ring's electron distribution and hydrogen-bond acceptor strength, which in turn can modify target-binding enthalpy and off-rate kinetics. The molecular formula shifts from C₁₇H₂₃FN₂O₃ (MW 322.4) to C₁₇H₂₃FN₂O₂S (MW 338.4), a 5.0% increase in molecular weight [1]. In class-level SAR, analogous O-to-S substitutions in heterocyclic ligands have been shown to shift receptor binding affinities by >10-fold in certain systems, underscoring that these two compounds are not interchangeable surrogates despite their high structural similarity.

Medicinal Chemistry Scaffold Differentiation Ligand Design

Computed Lipophilicity (XLogP3-AA) Differentiation from the Unsubstituted Benzoyl Analog (CAS 2309734-94-7)

The 3-fluoro-4-methoxy substitution on the benzoyl ring of the target compound contributes both electron-withdrawing (fluoro) and electron-donating (methoxy) character, producing a computed XLogP3-AA of 1.7 [1]. In contrast, the unsubstituted benzoyl analog 1-benzoyl-4-(oxolan-3-yl)-1,4-diazepane (CAS 2309734-94-7; molecular formula C₁₆H₂₂N₂O₂; MW 274.36) lacks both substituents, resulting in a lower molecular weight and a distinct lipophilicity profile that would be predicted to yield a lower logP . The topological polar surface area (TPSA) of the target compound is 42 Ų, while the TPSA of the des-fluoro, des-methoxy analog is expected to be lower (fewer heteroatoms). The addition of fluorine and methoxy groups is known in medicinal chemistry to modulate metabolic stability, CYP450 inhibition potential, and membrane permeability. Although direct experimental logP or permeability data for these specific compounds are not publicly available, the computed property differences indicate fundamentally distinct physicochemical behavior that precludes interchangeable use in biological assays or synthetic protocols.

Physicochemical Profiling Drug-Likeness ADME Prediction

Hydrogen-Bond Acceptor Count as a Vector for Target Engagement Differentiation

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites (3 from the benzoyl carbonyl and ring oxygens, plus contributions from the fluorine and methoxy oxygen), compared to 4 HBA sites for the thiolane analog (CAS 2415586-32-0, where sulfur is a weaker H-bond acceptor) and 3 HBA sites for the unsubstituted benzoyl analog (CAS 2309734-94-7) [1]. Hydrogen-bond donor count is zero for all three compounds. In class-level SAR for 1,4-diazepane-based sigma-1 receptor ligands, the presence and positioning of H-bond acceptors have been quantitatively linked to binding affinity: the 1,4-dibenzyl-1,4-diazepane derivative (4a) exhibits a Ki of 7.4 nM at σ₁ receptors, representing a 5-fold improvement over the corresponding piperazine analog (Ki = 38 nM), an effect partially attributed to altered H-bonding geometry [2]. While no direct binding data exist for the target compound, the differential HBA count provides a quantifiable basis for predicting distinct recognition patterns at biological targets relative to its closest comparators.

Hydrogen Bonding Pharmacophore Modeling Receptor Binding

Rotatable Bond Count as a Determinant of Conformational Flexibility and Entropic Binding Penalty

The target compound contains 3 rotatable bonds (PubChem computed) [1], compared to 3 rotatable bonds for the thiolane analog (CAS 2415586-32-0) and an expected 2 rotatable bonds for the unsubstituted benzoyl analog (CAS 2309734-94-7) where the absence of the methoxy group removes one rotatable bond. The rotational degrees of freedom directly impact the conformational entropy penalty upon binding. In the broader 1,4-diazepane class, rigidification strategies have been explicitly employed to improve binding potency: conformationally constrained N,N-disubstituted 1,4-diazepanes were shown to achieve potent orexin receptor antagonism, and T-type calcium channel blockers based on the 1,4-diazepane scaffold (e.g., compound 4s) demonstrated IC₅₀ values of 1.34 μM with favorable selectivity over hERG and N-type channels [2][3]. The target compound's specific rotatable bond profile, which is preserved exactly in the thiolane analog but reduced in the des-methoxy comparator, governs its conformational sampling and thus its potential to adopt bioactive conformations recognized by specific targets.

Conformational Analysis Entropic Cost Ligand Efficiency

Class-Level Evidence: 1,4-Diazepane Scaffold SAR Across Diverse Therapeutic Targets

Published SAR investigations of the 1,4-diazepane scaffold have demonstrated its versatility across multiple biological targets, providing a quantitative framework for understanding the potential impact of the target compound's unique substitution pattern. At the sigma-1 (σ₁) receptor, the 1,4-dibenzyl-1,4-diazepane derivative achieved a Ki of 7.4 nM with 53-fold selectivity over σ₂ [1]. In the cannabinoid CB2 agonist series, optimized aryl 1,4-diazepanes reached EC₅₀ values as low as 67 nM with excellent selectivity over CB1, though the class initially suffered from poor microsomal stability [2]. For T-type calcium channel blockade, a 1,4-diazepane derivative exhibited an IC₅₀ of 0.20 μM, superior to the reference compound mibefradil [3]. As Factor Xa inhibitors, 1,4-diazepane-containing compounds demonstrated potent anticoagulant activity in vivo [4]. The target compound's specific 3-fluoro-4-methoxybenzoyl and oxolan-3-yl substitution pattern is not represented in any of these published datasets, creating a unique opportunity to profile an unexplored region of 1,4-diazepane chemical space. Importantly, the oxolane oxygen may confer improved aqueous solubility relative to the thiolane analog—a critical parameter given that the CB2 agonist series was notably limited by low solubility and metabolic instability [2].

Structure–Activity Relationship Target Family Profiling Hit Discovery

Optimal Use Cases for 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2320221-85-8) Based on Comparative Evidence


Differentiation-Focused SAR Exploration of the 1,4-Diazepane Scaffold Around the Oxolane/Thiolane Pharmacophore Junction

[1] PubChem CID 134160573; ChemSrc: 2415586-32-0. [2] Riether D et al. (2011) CB2 agonists. [3] Ullapu PR et al. (2011) T-type Ca²⁺ blockers. [4] Bedürftig S, Wünsch B (2009) σ₁ ligands.

Hit Identification and Primary Screening in Receptor Panels Where Fluoromethoxybenzoyl Motifs Are Privileged

[1] Riether D et al. (2011) Bioorg Med Chem Lett 21:4276. [2] PubChem computed properties for CID 134160573.

Synthetic Intermediate for Diversification of 1,4-Diazepane-Based Compound Libraries

[1] ChemicalBook: 1343444-15-4 – 1H-1,4-Diazepine, hexahydro-1-(tetrahydro-3-furanyl)-. Boiling point: 263.2 ± 35.0 °C (Predicted). https://www.chemicalbook.com/CASEN_1343444-15-4.htm (accessed 2026-05-07).

Control Compound Selection for Assays Involving Fluorinated Benzoyl Diazepane Analogs

[1] Bedürftig S, Wünsch B (2009) σ₁ ligands – 1,4-dibenzyl substitution. [2] Riether D et al. (2011) – aryl 1,4-diazepane CB2 agonists. [3] ChemSrc and PubChem supplier listings for CAS 2320221-85-8.

Quote Request

Request a Quote for 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.